molecular formula C20H26O3 B11119031 7-ethoxy-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-ethoxy-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11119031
M. Wt: 314.4 g/mol
InChI Key: QTQPOCUXZXONFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ETHOXY-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 7-ETHOXY-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with bacterial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 7-ETHOXY-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and hexyl groups enhances its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

7-ethoxy-8-hexyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H26O3/c1-3-5-6-7-9-14-12-17-15-10-8-11-16(15)20(21)23-19(17)13-18(14)22-4-2/h12-13H,3-11H2,1-2H3

InChI Key

QTQPOCUXZXONFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC)OC(=O)C3=C2CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.